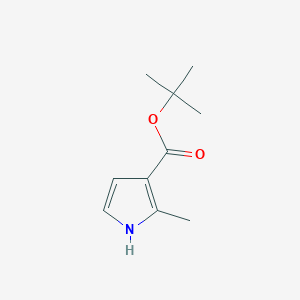

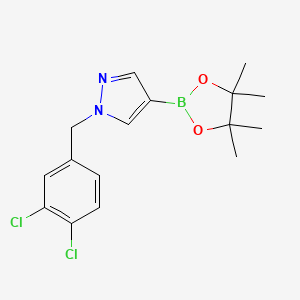

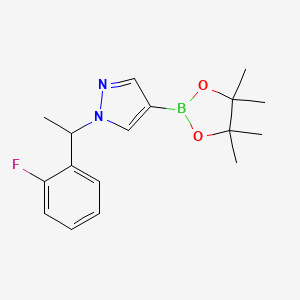

![molecular formula C20H24Cl2FN3O B1472725 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B1472725.png)

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride

概要

説明

作用機序

TCN 237 二塩酸塩の作用機序は、NMDA 受容体の GluN2B サブユニットへの結合を含み、それによって受容体の活性を阻害します。この阻害は、さまざまな細胞プロセスに不可欠なカルシウムイオンが細胞への流入を防ぎます。 GluN2B サブユニットを阻害することにより、TCN 237 二塩酸塩はシナプス可塑性と神経伝達を調節することができ、これは学習、記憶、および痛覚に重要です .

類似の化合物との比較

TCN 237 二塩酸塩は、NMDA 受容体の GluN2B サブユニットに対する高い効力と選択性で独特です。類似の化合物には、以下のものがあります。

イフェンプロジル: 別の GluN2B 選択的 NMDA 受容体アンタゴニストですが、化学構造と効力が異なります。

Ro 25-6981: GluN2B サブユニットに対する選択的アンタゴニストであり、同様の研究アプリケーションで使用されます。

CP-101,606: 異なる薬理学的特性を持つ別の GluN2B 選択的アンタゴニスト.

これらの化合物は、GluN2B サブユニットを標的とするという共通の特徴を共有していますが、化学構造、効力、および特定の用途が異なります。

生化学分析

Biochemical Properties

TCN 237 dihydrochloride functions primarily as an antagonist of the GluN2B subunit of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity. By selectively binding to the GluN2B subunit, TCN 237 dihydrochloride inhibits the receptor’s activity, thereby blocking calcium influx into neurons . This selective inhibition is significant because it allows for targeted modulation of NMDA receptor activity without affecting other subunits or receptors. TCN 237 dihydrochloride exhibits high affinity for the GluN2B subunit with a dissociation constant (K_i) of 0.8 nanomolar .

Cellular Effects

TCN 237 dihydrochloride has profound effects on various types of cells, particularly neurons. By inhibiting the GluN2B subunit of the NMDA receptor, TCN 237 dihydrochloride reduces calcium influx, which in turn affects several downstream cellular processes. This inhibition can lead to decreased excitotoxicity, a process where excessive calcium influx causes neuronal damage and cell death . Additionally, TCN 237 dihydrochloride can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective effects.

Molecular Mechanism

At the molecular level, TCN 237 dihydrochloride exerts its effects by binding to the GluN2B subunit of the NMDA receptor. This binding prevents the receptor from opening its ion channel in response to glutamate, thereby inhibiting calcium influx into the neuron . The blockade of calcium influx disrupts several intracellular signaling cascades, including those involved in synaptic plasticity, gene expression, and cell survival. By selectively targeting the GluN2B subunit, TCN 237 dihydrochloride offers a precise mechanism for modulating NMDA receptor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TCN 237 dihydrochloride can vary over time. The compound is stable when stored at -20°C and maintains its potency over extended periods . In vitro studies have shown that TCN 237 dihydrochloride can sustain its inhibitory effects on the NMDA receptor for several hours, providing a prolonged window of neuroprotection. Long-term studies in vivo have demonstrated that chronic administration of TCN 237 dihydrochloride can lead to sustained neuroprotective effects without significant degradation or loss of efficacy .

Dosage Effects in Animal Models

The effects of TCN 237 dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits the GluN2B subunit of the NMDA receptor, providing neuroprotection and reducing excitotoxicity . At higher doses, TCN 237 dihydrochloride can exhibit toxic effects, including impaired motor function and cognitive deficits. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

TCN 237 dihydrochloride is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subject to oxidation, reduction, and conjugation reactions, which facilitate its excretion from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of TCN 237 dihydrochloride, and any alterations in these metabolic pathways can affect the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, TCN 237 dihydrochloride is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system . Transporters and binding proteins facilitate the movement of TCN 237 dihydrochloride within cells, ensuring its localization to specific cellular compartments where it can exert its effects.

Subcellular Localization

TCN 237 dihydrochloride is primarily localized to the synaptic regions of neurons, where it interacts with the NMDA receptor . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific subcellular compartments. This precise localization is essential for the compound’s ability to modulate synaptic transmission and plasticity effectively.

準備方法

TCN 237 二塩酸塩の合成は、ベンゾイミダゾールコアの調製から始まるいくつかの段階を含みます。合成経路には、通常、以下の段階が含まれます。

ベンゾイミダゾールコアの形成: これは、o-フェニレンジアミンを適切なカルボン酸またはその誘導体と縮合させることで達成されます。

ピペリジン部分の導入: 次に、ベンゾイミダゾールコアを、4-(2-フルオロベンジル) ピペリジンなどのピペリジン誘導体と適切な条件下で反応させて、目的の生成物を生成します。

化学反応の分析

TCN 237 二塩酸塩は、以下のものを含むいくつかのタイプの化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、化合物に存在する官能基を変更するために実行できます。

置換: TCN 237 二塩酸塩は、置換反応を受けることができ、ここで、1 つの官能基が別の官能基に置き換えられます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤があります。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

TCN 237 二塩酸塩は、以下のものを含むいくつかの科学研究アプリケーションを持っています。

科学的研究の応用

TCN 237 dihydrochloride has several scientific research applications, including:

類似化合物との比較

TCN 237 dihydrochloride is unique in its high potency and selectivity for the GluN2B subunit of the NMDA receptor. Similar compounds include:

Ifenprodil: Another GluN2B-selective NMDA receptor antagonist, but with different chemical structure and potency.

Ro 25-6981: A selective antagonist for the GluN2B subunit, used in similar research applications.

CP-101,606: Another GluN2B-selective antagonist with distinct pharmacological properties.

These compounds share the common feature of targeting the GluN2B subunit but differ in their chemical structures, potencies, and specific applications.

特性

IUPAC Name |

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUWGWCFJMDMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

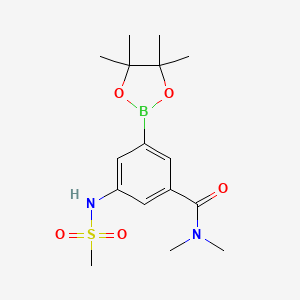

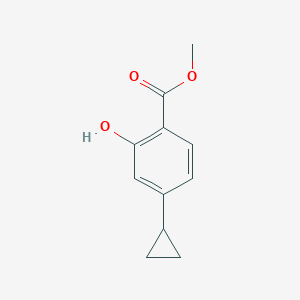

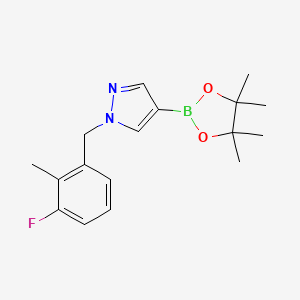

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)

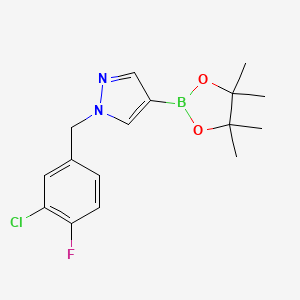

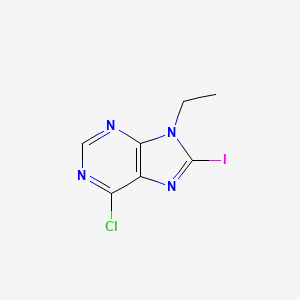

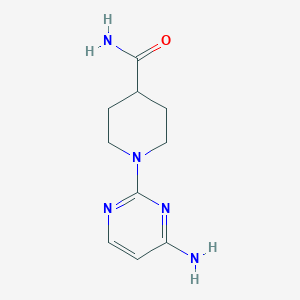

![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)